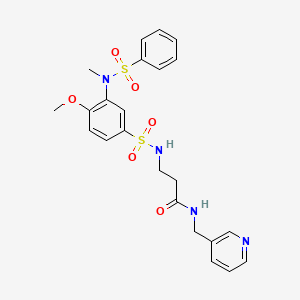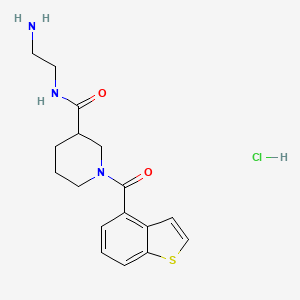
(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored efficient synthesis routes and chemical properties of compounds with structures related to "(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide". For instance, the study on the synthesis of substituted Thiazolo[3,2‐a]‐benzimidazole‐Phosphonates and ‐Phosphinic Diamide Derivatives highlights the potential for creating complex molecules with significant chemical and biological relevance. The process involves reactions that could be pertinent to understanding the synthetic pathways and chemical behavior of similar compounds (Abdou, Shaddy, & Khidre, 2016).
Polymer Science
In the field of polymer science, the creation of pH-sensitive acrylated derivatives for developing color-switchable materials demonstrates the utility of specific functional groups in designing responsive materials. This approach has significant implications for developing smart materials and sensors (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Bioconjugation and Drug Delivery
Research on acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups opens new avenues in bioconjugation and drug delivery systems. These copolymers, synthesized via reversible addition-fragmentation chain transfer polymerization, offer a foundation for further exploration of bioconjugation techniques and targeted drug delivery mechanisms, which could be indirectly related to understanding the applications of the specified compound (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
Material Science
In material science, the study on photo-cross-linkable polymers demonstrates the utility of specific acrylamide derivatives in fabricating hydrogel layers responsive to temperature and pH changes. This research can provide insights into the potential material applications of "(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide", particularly in developing smart materials and coatings (Harmon, Kuckling, & Frank, 2003).
properties
IUPAC Name |
(E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-21(2)17(15-4-5-18-16(11-15)7-9-23-18)12-20-19(22)6-3-14-8-10-24-13-14/h3-6,8,10-11,13,17H,7,9,12H2,1-2H3,(H,20,22)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPLRAUDVDDJG-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CSC=C1)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CSC=C1)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)
![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)



![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)
